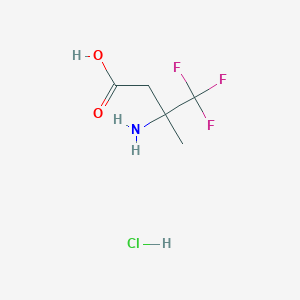

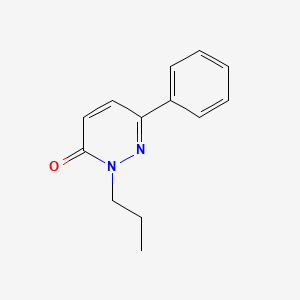

3-Methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride

カタログ番号 B2512634

CAS番号:

2307553-08-6

分子量: 245.71

InChIキー: OTIIAYPQYYEONM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

科学的研究の応用

Chemical Synthesis and Derivative Formation

- Regioselective Amination : 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, a compound similar to the queried chemical, shows unique behavior in regioselective amination reactions, yielding 7-amino derivatives under specific conditions (Gulevskaya et al., 1994).

- Mannich Reaction Derivatives : Through Mannich reactions, compounds like 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione have been shown to form various 5-aminomethylsubstituted pyrimidine derivatives (Meshcheryakova et al., 2014).

Biological and Pharmacological Properties

- Oxidative Activity and Immunomodulatory Effects : Derivatives of pyrimidine bases, like the one , exhibit a range of biological activities, including membrane-stabilizing, immunomodulatory effects, normalization of metabolic disorders, and increased oxidative activity of leukocytes (Meshcheryakova et al., 2022).

- Antimicrobial Activities : Thieno[2,3-d]pyrimidin-2,4(1H,3H)-diones demonstrate promising antibacterial properties against various strains, including S. aureus and E. coli (Vlasov et al., 2022).

- Anti-Cancer Activities : Certain 1,3-dialkylated-pyrimidin-2,4-diones exhibit significant anti-cancer activities against various human tumor cell lines (Singh & Paul, 2006).

Material Science and Chemical Properties

- Corrosion Inhibition : Piperidine derivatives, closely related to the queried compound, have been studied for their potential in corrosion inhibition of metals like iron, indicating a potential application in material science (Kaya et al., 2016).

- Luminescent Properties and Electron Transfer : Studies on related naphthalimide compounds with piperazine substituents, such as NA1, NA2, and NA3, have revealed interesting luminescent properties and photo-induced electron transfer behaviors (Gan et al., 2003).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride involves the reaction of 4-piperidone with ethyl acetoacetate to form 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which is then reacted with methyl iodide to form 3-methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "4-piperidone", "ethyl acetoacetate", "methyl iodide", "hydrochloric acid" ], "Reaction": [ "Step 1: React 4-piperidone with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.", "Step 2: React 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with methyl iodide in the presence of a base such as potassium carbonate to form 3-methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione.", "Step 3: Add hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound." ] } | |

CAS番号 |

2307553-08-6 |

製品名 |

3-Methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride |

分子式 |

C10H16ClN3O2 |

分子量 |

245.71 |

IUPAC名 |

3-methyl-1-piperidin-4-ylpyrimidine-2,4-dione;hydrochloride |

InChI |

InChI=1S/C10H15N3O2.ClH/c1-12-9(14)4-7-13(10(12)15)8-2-5-11-6-3-8;/h4,7-8,11H,2-3,5-6H2,1H3;1H |

InChIキー |

OTIIAYPQYYEONM-UHFFFAOYSA-N |

SMILES |

CN1C(=O)C=CN(C1=O)C2CCNCC2.Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

6-phenyl-2-propylpyridazin-3(2H)-one

83675-96-1

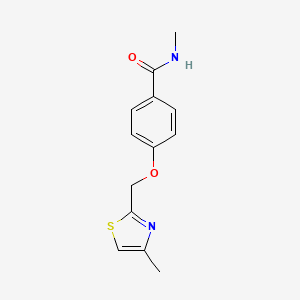

N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide

1251564-12-1

![methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2512555.png)

![N-(3,4-dimethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2512557.png)

![1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B2512558.png)

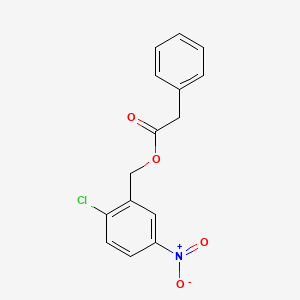

![N-(4-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2512560.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2512562.png)

![5-((4-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2512563.png)

![3-[4-(Acetyloxymethyl)phenyl]benzoic acid](/img/structure/B2512566.png)